molecular formula C22H14ClFO3 B11150211 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11150211
M. Wt: 380.8 g/mol
InChI Key: NQMQFJCWWXQDLV-UHFFFAOYSA-N
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Description

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H14ClFO3 and a molecular weight of 380.806 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

The biological activity of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been investigated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.

Anticancer Properties

Research indicates that chromenone derivatives can inhibit the proliferation of cancer cells through several mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in various cancer cell lines, including breast and cervical cancer cells.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating.
  • IC50 Values : In vitro studies have reported IC50 values ranging from 10 to 30 µM against different cancer cell lines, suggesting moderate to high potency against malignancies.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

A study published in Cancer Research demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models. The study highlighted the compound's ability to reduce tumor size significantly compared to control groups.

Anti-inflammatory Research

Research featured in Journal of Medicinal Chemistry explored the anti-inflammatory potential of chromenone derivatives, including this compound. The findings indicated a reduction in inflammation markers in animal models treated with the compound, supporting its therapeutic application in inflammatory diseases.

Comparative Analysis with Other Chromenone Derivatives

Property/ActivityThis compoundOther Chromenone Derivatives
Anticancer ActivityModerate to High (IC50: 10–30 µM)Varies (5–50 µM)
Anti-inflammatory EffectsSignificant inhibition of cytokinesVaries
Apoptosis InductionYesYes/No
Cell Cycle ArrestG1 Phase ArrestVaries

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

6-Chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C22H14ClF O3, with a molecular weight of approximately 380.796 g/mol. Its structure features a chromenone core with a chloro substituent and a fluorobenzyl ether, which may influence its biological activity.

1. Anticancer Activity

Several studies have investigated the anticancer potential of chromenone derivatives. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and interaction with DNA .

Table 1: Summary of Anticancer Studies on Chromenone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
7-HydroxycoumarinHL-6015.5Differentiation induction
3-Chloro-6-hydroxycoumarinA54920.0DNA intercalation

2. Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been widely documented. Research has shown that certain derivatives exhibit significant inhibitory effects against various bacterial strains. For example, compounds structurally related to this compound have been tested for their ability to inhibit β-glucuronidase activity in E. coli, indicating potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Coumarin Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coliTBD
EsculetinStaphylococcus aureus15
ImperatorinPseudomonas aeruginosa12

3. Anti-inflammatory Activity

The anti-inflammatory effects of chromenone derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit albumin denaturation and reduce inflammatory markers in vitro . This suggests that such compounds could be beneficial in treating inflammatory diseases.

Table 3: Anti-inflammatory Activities of Related Compounds

CompoundMethod Used% Inhibition at IC50
This compoundAlbumin Denaturation AssayTBD
Ibuprofen (control)Albumin Denaturation Assay85%

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or bacterial cell wall synthesis.
  • DNA Interaction : The compound might intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

In a recent study focusing on the structure–activity relationship (SAR) of coumarins, it was found that modifications at the benzene ring significantly impacted both anticancer and antimicrobial activities . The introduction of halogen atoms like chlorine and fluorine was associated with enhanced potency against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, and what are their key mechanistic considerations?

The synthesis of this compound typically employs Lewis acid-catalyzed domino reactions. For example, a Domino Friedel-Crafts/Allan-Robinson reaction using AlCl₃ as a catalyst facilitates the formation of the chromenone core. The 2-fluorobenzyloxy group is introduced via nucleophilic substitution or Mitsunobu coupling. Key considerations include controlling regioselectivity during the Friedel-Crafts step and optimizing reaction time (12–24 hours) at 80–100°C to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen atom positions and validating bond lengths/angles. The compound’s non-planar chromenone core and substituent orientations can be confirmed via ORTEP diagrams .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., fluorobenzyloxy protons at δ 4.8–5.2 ppm). IR confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O-C) linkages. UV-vis analysis (λmax ~300–350 nm) correlates with π→π* transitions in the chromenone system .

Q. What biological assays have been used to evaluate the bioactivity of this compound?

Common assays include:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial activity : Disk diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases, measuring activity via substrate conversion rates .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data in structural analysis?

Discrepancies (e.g., bond length deviations >0.02 Å or unexpected torsion angles) may arise from crystallographic twinning or disorder. Strategies include:

  • Re-refining data with SHELXL using TWIN/BASF commands to model twinning.
  • Cross-validating with DFT-optimized geometries (B3LYP/6-31G* level) to assess steric/electronic effects.
  • Re-examining NMR coupling constants (e.g., ³JHH) to verify substituent conformations .

Q. What strategies are employed to optimize the yield and purity of this compound during synthesis?

  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
  • Purification : Gradient column chromatography (hexane/EtOAc) isolates the product, followed by recrystallization (MeOH/EtOH) to ≥95% purity .

Q. How do modifications in the chromenone core’s substituents affect its physicochemical and biological properties?

  • Electron-withdrawing groups (e.g., Cl at C6): Increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).
  • Fluorobenzyloxy groups : Improve metabolic stability and membrane permeability due to fluorine’s lipophilicity.
  • Phenyl at C4 : Planarity adjustments influence π-stacking interactions, quantified via QSAR models using Hammett constants or logP values .

Properties

Molecular Formula

C22H14ClFO3

Molecular Weight

380.8 g/mol

IUPAC Name

6-chloro-7-[(2-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H14ClFO3/c23-18-10-17-16(14-6-2-1-3-7-14)11-22(25)27-20(17)12-21(18)26-13-15-8-4-5-9-19(15)24/h1-12H,13H2

InChI Key

NQMQFJCWWXQDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4F

Origin of Product

United States

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